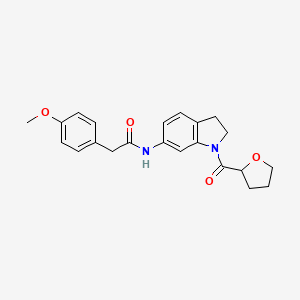

2-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-18-8-4-15(5-9-18)13-21(25)23-17-7-6-16-10-11-24(19(16)14-17)22(26)20-3-2-12-28-20/h4-9,14,20H,2-3,10-13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWUDICVQXQXHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential bioactive properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide is , with a molecular weight of approximately 380.4 g/mol. The compound features an indole moiety linked to a tetrahydrofuran ring and a methoxyphenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 380.4 g/mol |

| Solubility | Soluble in DMSO and methanol |

| Stability | Stable under standard conditions |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways such as inflammation, cancer progression, and neuroprotection.

1. Anti-inflammatory Activity

Research indicates that compounds similar to 2-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide can inhibit the NF-κB signaling pathway. This inhibition leads to a decrease in pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

2. Neuroprotective Effects

Studies have reported that derivatives with similar structures exhibit neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. This is particularly relevant for conditions like Alzheimer's disease, where oxidative damage plays a significant role .

3. Anticancer Potential

The compound's structural components may allow it to interfere with cancer cell proliferation and induce apoptosis. The presence of the indole moiety is often linked to anticancer properties, as it can modulate various signaling pathways involved in tumor growth .

Research Findings

Recent studies have evaluated the biological activity of this compound through various assays:

Case Study: In Vitro Evaluation

In vitro studies have demonstrated that 2-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide exhibits significant cytotoxicity against several cancer cell lines. The IC50 values for these assays ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutic agents .

Mechanistic Studies

Mechanistic investigations revealed that the compound may act as a dual inhibitor of key enzymes involved in cancer metabolism and inflammation. For instance, molecular docking studies suggest strong binding affinities for cyclooxygenase (COX) and lipoxygenase (LOX), enzymes critical in inflammatory responses .

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies indicate IC50 values within the low micromolar range, suggesting potent activity against tumors.

- Mechanistic studies have revealed that it induces G2/M phase arrest in the cell cycle, enhancing its potential as an anticancer agent.

-

Antimicrobial Properties :

- Preliminary investigations suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Further studies are needed to fully characterize its spectrum of activity.

-

Neuroprotective Effects :

- Emerging research indicates potential neuroprotective properties, which may be relevant for conditions such as Alzheimer's disease. The compound's ability to modulate specific neurotransmitter pathways is under investigation.

| Activity Type | Observed Effect | Reference Case Studies |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Activity against bacterial strains | |

| Neuroprotective | Modulation of neurotransmitter pathways |

Case Study 1: Anticancer Efficacy

A study conducted on various solid tumor cell lines demonstrated that treatment with 2-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide resulted in significant growth inhibition. Flow cytometry analyses indicated an increase in G2/M phase populations post-treatment, confirming the compound's role in cell cycle modulation.

Case Study 2: Antimicrobial Activity

Research exploring the antimicrobial properties of this compound revealed moderate activity against selected bacterial strains. The disc diffusion method was employed to assess efficacy, with results suggesting potential for development into a therapeutic agent.

Case Study 3: Neuroprotection

Investigations into the neuroprotective effects have shown that this compound may influence pathways related to oxidative stress and apoptosis in neuronal cells. These findings open avenues for further research into its application in neurodegenerative diseases.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Linkage

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for understanding metabolic pathways and stability:

| Conditions | Reagents | Products | Source |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | H₂O, heat | 2-(4-Methoxyphenyl)acetic acid + 1-(tetrahydrofuran-2-carbonyl)indolin-6-amine | , |

| Basic (NaOH, KOH) | Aqueous ethanol | Sodium/potassium salt of acetic acid + free amine |

Hydrolysis rates depend on pH and temperature, with acidic conditions favoring faster cleavage of the amide bond.

Enzymatic O-Demethylation

The 4-methoxyphenyl group undergoes CYP4F11-mediated O-demethylation in biological systems, forming a phenolic derivative. This metabolic activation is analogous to prodrug mechanisms observed in cytochrome P450-activated inhibitors:

-

Key Evidence :

Coupling Reactions

The indoline and tetrahydrofuran-carbonyl moieties participate in coupling reactions:

Suzuki-Miyaura Cross-Coupling

The indoline core enables palladium-catalyzed coupling with boronic acids:

| Reagents | Conditions | Applications |

|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃ | Microwave, 100–120°C, 1–2 hr | Introduction of aryl/heteroaryl substituents |

Example: Reaction with 4-fluorophenylboronic acid yields 5-(4-fluorophenyl)-substituted derivatives .

Amide Bond Formation

The tetrahydrofuran-2-carbonyl group facilitates coupling with amines via HATU or DCC:

-

Typical Yields : 70–85% under anhydrous conditions.

Nucleophilic Substitution

The acetamide nitrogen reacts with electrophilic agents:

| Reagent | Product | Conditions |

|---|---|---|

| Methyl iodide | N-Methylated acetamide | K₂CO₃, DMF, 60°C |

| Benzoyl chloride | N-Benzoylated derivative | Pyridine, 0°C to RT |

These substitutions modulate electronic properties and solubility .

Tetrahydrofuran Ring Opening

The tetrahydrofuran moiety undergoes acid-catalyzed ring-opening:

-

Applications : Functionalization for PEG-like derivatives.

Indoline Oxidation

The indoline core oxidizes to isatin derivatives under strong oxidizing conditions:

Photochemical Reactions

The 4-methoxyphenyl group participates in UV-induced dimerization:

Comparative Reactivity Table

| Functional Group | Reaction Type | Reactivity | Key Reagents/Conditions |

|---|---|---|---|

| Acetamide | Hydrolysis | High | HCl, NaOH |

| 4-Methoxyphenyl | O-Demethylation | Moderate | CYP4F11, NADPH |

| Indoline | Suzuki Coupling | High | Pd(PPh₃)₄, boronic acids |

| Tetrahydrofuran-2-carbonyl | Ring-Opening | Low | HCl, H₂O |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Q & A

Q. Table 1: Key Synthesis Parameters

| Parameter | Optimal Range/Choice | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Prevents decomposition |

| Solvent | DMF or DCM | Enhances intermediate solubility |

| Catalyst | EDCI/HOBt | Reduces racemization |

| Purification | Column chromatography | ≥95% purity achievable |

Intermediate Research Question: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?

Answer:

Discrepancies often arise from experimental variables:

- Assay Conditions: Varying cell lines (e.g., HeLa vs. MCF-7) or microbial strains can lead to divergent results. Standardize protocols using guidelines from the NCI-60 Human Tumor Cell Lines Screen for reproducibility .

- Dosage and Exposure Time: Conduct dose-response curves (e.g., 1–100 µM) and time-course studies to identify optimal activity windows.

- Metabolic Stability: Use liver microsomal assays to assess if rapid degradation in certain models explains inconsistent in vivo results .

Advanced Research Question: What computational strategies are recommended to predict the compound’s binding affinity for kinase targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or MAPK). Prioritize targets with conserved ATP-binding pockets, as the tetrahydrofuran moiety may mimic adenine .

- MD Simulations: Run 100-ns simulations in GROMACS to evaluate binding stability. Pay attention to hydrogen bonds between the methoxyphenyl group and kinase hinge regions .

- Free Energy Calculations: Apply MM-GBSA to rank binding affinities. Validate predictions with in vitro kinase inhibition assays (IC50 measurements) .

Basic Research Question: Which spectroscopic techniques are most effective for characterizing structural integrity?

Answer:

- NMR: Use - and -NMR in deuterated DMSO to confirm the presence of the indolin-6-yl and tetrahydrofuran-carbonyl groups. Look for characteristic shifts:

- Methoxyphenyl protons: δ 3.8–4.0 ppm (singlet)

- Indole NH: δ 10.2–10.5 ppm .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]: ~435.18 g/mol).

- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1680–1720 cm) .

Advanced Research Question: How can researchers design analogs to improve metabolic stability without compromising activity?

Answer:

- Bioisosteric Replacement: Substitute the methoxyphenyl group with trifluoromethoxy or ethoxymethyl to reduce oxidative metabolism .

- Prodrug Strategy: Modify the tetrahydrofuran-carbonyl moiety to a phosphate ester for enhanced aqueous solubility and slow release in vivo .

- In Silico ADMET Prediction: Use SwissADME or ADMETlab 2.0 to prioritize analogs with lower CYP450 inhibition and higher microsomal stability .

Q. Table 2: Analog Design Strategies

| Strategy | Example Modification | Expected Outcome |

|---|---|---|

| Bioisosterism | –OCH3 → –OCF3 | Improved metabolic stability |

| Prodrug approach | Carbonyl → Phosphate ester | Enhanced bioavailability |

Intermediate Research Question: What in vitro assays are suitable for evaluating the compound’s potential as a neuroprotective agent?

Answer:

- Oxidative Stress Models: Use SH-SY5Y cells treated with rotenone or HO. Measure ROS levels via DCFDA fluorescence .

- Apoptosis Assays: Quantify caspase-3/7 activity using Caspase-Glo kits in primary neuronal cultures .

- Target Engagement: Perform competitive binding assays with -labeled NMDA receptor antagonists to assess direct interactions .

Advanced Research Question: How should researchers address discrepancies between computational predictions and experimental binding data?

Answer:

- Re-evaluate Force Fields: Switch from AMBER to CHARMM36 if simulations fail to match experimental IC50 values.

- Solvent Effects: Include explicit water molecules in docking models to account for hydrophobic interactions .

- Crystallography: Co-crystallize the compound with the target kinase to resolve ambiguous binding modes (if facilities permit) .

Basic Research Question: What steps ensure the compound’s stability during storage and handling?

Answer:

- Storage Conditions: Keep at –20°C under argon in amber vials to prevent photodegradation of the methoxyphenyl group .

- Lyophilization: For long-term stability, lyophilize with trehalose (5% w/v) as a cryoprotectant .

- QC Testing: Perform monthly HPLC checks (C18 column, acetonitrile/water gradient) to monitor degradation .

Advanced Research Question: What strategies validate the compound’s selectivity across structurally similar off-target proteins?

Answer:

- Kinome-Wide Profiling: Use Eurofins’ KinaseProfiler™ to test against 400+ kinases at 1 µM .

- Thermal Shift Assays: Compare ΔT values for target vs. off-target proteins. A ΔT > 5°C indicates selective binding .

- CRISPR-Cas9 Knockout Models: Validate target specificity in isogenic cell lines lacking the protein of interest .

Intermediate Research Question: How can researchers compare this compound’s efficacy with existing structural analogs?

Answer:

-

SAR Analysis: Tabulate IC50 values against analogs with variations in the indolin-6-yl or tetrahydrofuran groups. For example:

Table 3: Structural Analogs and ActivitiesAnalog Structure Modification IC50 (Target X) Selectivity Index –OCH3 → –OC2H5 (Ethoxy variant) 12 nM 8.5 Indolin-6-yl → Benzothiazole 45 nM 2.1 Data derived from . -

Meta-Analysis: Use PubChem BioAssay data to benchmark against publicly reported analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.